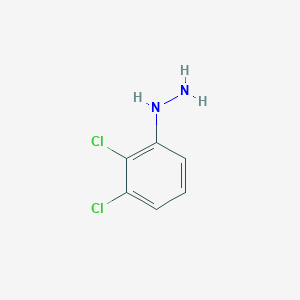

(2,3-Dichlorophenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIALSXRVQRGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,3-Dichlorophenyl)hydrazine chemical properties

An In-Depth Technical Guide to (2,3-Dichlorophenyl)hydrazine: Properties, Synthesis, and Applications

Introduction

This compound is an organic compound featuring a hydrazine functional group attached to a dichlorinated phenyl ring.[1] As a substituted arylhydrazine, it serves as a crucial building block and intermediate in various fields of chemical synthesis, from pharmaceuticals and agrochemicals to dyes and pigments.[1] Its significance lies in the reactivity of the hydrazine moiety, which readily engages in reactions with carbonyl compounds to form hydrazones, precursors to a wide array of heterocyclic systems. The electronic effects of the two chlorine atoms on the aromatic ring further modulate its reactivity, making it a versatile reagent for constructing complex molecular architectures.

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety considerations of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The compound is often supplied and used in its more stable hydrochloride salt form, this compound hydrochloride.[1][2]

Core Chemical and Physical Properties

The fundamental properties of this compound and its hydrochloride salt are summarized below. These identifiers and physical constants are critical for its handling, characterization, and application in experimental settings.

| Property | Value (this compound) | Value (this compound HCl) | Source(s) |

| IUPAC Name | This compound | This compound;hydrochloride | [1][2] |

| CAS Number | 13147-14-3 | 21938-47-6 | [1][2][3] |

| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₇Cl₃N₂ | [1][3] |

| Molecular Weight | 177.03 g/mol | 213.49 g/mol (or 213.5 g/mol ) | [1][2][3] |

| Appearance | - | White to cream or pale brown crystalline solid/powder | [4][5] |

| Melting Point | - | 204°C (decomposes) | [4] |

| Boiling Point | - | 272.3°C at 760 mmHg (Predicted) | [4] |

| Solubility | - | Soluble in water and alcoholic solvents | [4] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)NN | C1=CC(=C(C(=C1)Cl)Cl)NN.Cl | [1][2] |

| InChI Key | HPIALSXRVQRGMK-UHFFFAOYSA-N | RHNATWVYOKUFLK-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The synthesis of arylhydrazines, including this compound, is a well-established area of organic chemistry. The most prevalent method involves the diazotization of an aniline precursor followed by reduction.

Synthetic Methodologies

Several routes are employed for the synthesis of this compound:

-

Diazotization and Reduction: This is the most traditional and widely used pathway.[1] It begins with the diazotization of 2,3-dichloroaniline using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt. This intermediate is then reduced to the hydrazine. Common reducing agents for this step include sodium sulfite or stannous chloride. The choice of a two-step process via a diazonium salt is mechanistically crucial as it provides a reliable pathway to introduce the N-N bond onto the aromatic ring.

-

Solid-Phase Synthesis: An innovative approach involves immobilizing the aryldiazonium ion on a cation exchange resin.[1] This technique enhances the stability of the often-unstable diazonium intermediate, allowing for storage and simplified workup. The resin-bound diazonium salt is then reduced, for instance with aqueous sodium borohydride, to yield the hydrazine, which can be subsequently extracted from the resin.[1]

-

Alternative Precursors: Some methods may utilize different starting materials, such as pyridine halides reacting with hydrazine hydrate.[1] The solvent choice is critical in these reactions to ensure reactant solubility and to act as an acid-binding agent, thereby controlling the pH and promoting product formation.[1]

General Experimental Protocol: Diazotization and Reduction

The following is a representative, step-by-step protocol for the synthesis of this compound hydrochloride from 2,3-dichloroaniline.

Step 1: Diazotization of 2,3-Dichloroaniline

-

Dissolve 2,3-dichloroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 15-20 minutes.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl, and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

The this compound hydrochloride product will precipitate out of the solution.

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water or ethanol to remove impurities.

-

For further purification, recrystallization can be performed using an appropriate solvent, such as toluene.[1]

-

Dry the purified product under vacuum to yield this compound hydrochloride as a crystalline solid.

Visualization of Synthesis Workflow

Caption: Interrelation of properties, synthesis, reactivity, and applications.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the protons of the hydrazine group (-NHNH₂). The splitting patterns and chemical shifts of the aromatic protons would confirm the 2,3-disubstitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. Characteristic peaks for N-H stretching of the hydrazine group would be observed, typically in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. ATR-IR data is available for the hydrochloride salt. [2]* Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The isotopic signature of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the compound.

Safety and Handling

This compound and its hydrochloride salt are considered hazardous chemicals and must be handled with appropriate precautions. [1]

-

Toxicity: Hydrazine compounds are generally toxic upon ingestion, inhalation, or skin contact. 1hydrazine hydrochloride is classified as toxic if swallowed (H301) and causes skin irritation (H315). [2]* Irritation: The compound may cause skin and eye irritation. [1]* Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. A respirator may be necessary depending on the handling conditions. [1]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [4] Adherence to established safety protocols is paramount to minimize risk during the handling, storage, and use of this compound.

References

-

2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem. [Link]

-

This compound - ChemBK. [Link]

Sources

- 1. Buy this compound | 13147-14-3 [smolecule.com]

- 2. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. crslaboratories.com [crslaboratories.com]

- 4. chembk.com [chembk.com]

- 5. 2,3-Dichlorophenylhydrazine hydrochloride, 97% 25 g | Request for Quote [thermofisher.com]

Introduction: The Strategic Importance of (2,3-Dichlorophenyl)hydrazine

An In-Depth Technical Guide to (2,3-Dichlorophenyl)hydrazine (CAS: 13147-14-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound is an organic compound characterized by a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions and a hydrazine functional group (-NHNH2)[1]. While its direct biological mechanism of action is not its primary feature, its significance in the scientific community lies in its role as a versatile and crucial chemical building block[1]. It is most commonly supplied and handled in its more stable hydrochloride salt form, this compound hydrochloride (CAS: 21938-47-6)[1][2][3].

For drug development professionals, this molecule is a key precursor in the synthesis of complex heterocyclic structures, most notably in the construction of indole rings via the Fischer indole synthesis[4]. The specific substitution pattern of the chlorine atoms on the phenyl ring provides a strategic tool for modulating the electronic properties and steric profile of target molecules, which is fundamental in tuning the efficacy, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of its synthesis, characterization, core reactivity, and safe handling protocols.

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties of this compound and its hydrochloride salt is foundational for its effective use in synthesis and analysis.

Quantitative Data Summary

The following table summarizes the key properties of the parent compound and its more common hydrochloride salt.

| Property | This compound | This compound HCl | Reference(s) |

| CAS Number | 13147-14-3 | 21938-47-6 | [1][3] |

| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₇Cl₃N₂ | [1][3] |

| Molecular Weight | 177.03 g/mol | 213.49 g/mol | [1][3] |

| Appearance | - | White to light yellow crystalline powder | [2][5] |

| Melting Point | Not readily available | ~204 °C (decomposes) | [3] |

| Boiling Point | Not readily available | 272.3 °C at 760 mmHg | [3] |

| Solubility | - | Soluble in water and alcohol solvents | [2] |

| InChI Key | HPIALSXRVQRGMK-UHFFFAOYSA-N | RHNATWVYOKUFLK-UHFFFAOYSA-N | [1][6] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)NN | C1=CC(=C(C(=C1)Cl)Cl)NN.Cl | [1][6] |

Spectroscopic and Analytical Characterization

Characterization of this compound and its derivatives relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure, particularly the substitution pattern on the aromatic ring and the presence of the hydrazine protons. Spectroscopic data is a key part of quality control for commercially available batches[1][5].

-

Mass Spectrometry (MS) : ESI-MS is used to confirm the molecular weight of the compound, with the isotopic pattern of the two chlorine atoms providing a distinctive signature for identification[7][8].

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the method of choice for assessing the purity of this compound and for monitoring reaction progress. A C18 column with a mobile phase of acetonitrile and water is typically effective for separating the starting material from its isomers and related impurities[9].

Synthesis and Purification

The most established and reliable method for synthesizing aryl hydrazines, including this compound, is a two-step process starting from the corresponding aniline.[1] This classical approach ensures high yields and purity.

-

Diazotization : 2,3-Dichloroaniline is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this step is stannous chloride (SnCl₂) in concentrated HCl[10]. The hydrazine is then typically precipitated as its hydrochloride salt, which is more stable and easier to handle than the free base.

The diagram below outlines this trusted synthetic workflow.

Caption: General workflow for synthesizing this compound HCl.

Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from standard procedures for aryl hydrazine synthesis[10]. Extreme caution is required. This procedure must be performed in a certified fume hood with appropriate personal protective equipment.

-

Setup : To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,3-dichloroaniline (1 eq.) and concentrated hydrochloric acid. Cool the mixture to 0 °C in an ice-salt bath.

-

Diazotization : Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the aniline mixture, ensuring the temperature is maintained below 5 °C. Stir for 30 minutes after addition is complete.

-

Reduction : Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3 eq.) in concentrated hydrochloric acid. Add this reducing solution slowly to the cold diazonium salt solution, keeping the temperature below 10 °C.

-

Isolation : After the addition is complete, allow the reaction to stir for 1-2 hours in the ice bath. The this compound hydrochloride will precipitate.

-

Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by diethyl ether, to remove impurities. Dry the product under vacuum to yield the hydrochloride salt.

Core Reactivity: The Fischer Indole Synthesis

The primary utility of this compound in drug discovery is its role as a key reactant in the Fischer indole synthesis . This powerful reaction, discovered in 1883, remains one of the most important methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry[4][11].

The reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions (using Brønsted or Lewis acids) to form an indole[4][12]. The choice of acid catalyst and reaction conditions is crucial for the success of the synthesis[11].

The mechanism proceeds through several key steps:

-

Formation of a phenylhydrazone from the hydrazine and carbonyl compound.

-

Tautomerization to an ene-hydrazine intermediate.

-

A[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) which is the key bond-forming step.

-

Loss of ammonia and subsequent aromatization to yield the final indole product.

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

This reaction has been instrumental in the synthesis of numerous pharmaceuticals, including the triptan class of anti-migraine drugs and various kinase inhibitors for cancer therapy[4][13]. The use of terminally alkylated hydrazines can, in some cases, lead to higher yields and faster reaction rates under milder conditions[14].

Safety, Handling, and Toxicology

This compound and its salts are hazardous compounds that must be handled with appropriate precautions. Hydrazine derivatives, as a class, are often toxic and irritants[1][15].

GHS Hazard Classification

The following is a summary of GHS hazard statements associated with the hydrochloride salt form.

| Hazard Code | Statement | Class | Reference(s) |

| H301 / H302 | Toxic or Harmful if swallowed | Acute Toxicity, Oral | [6] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation | [6] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |

Laboratory Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when working with this compound.

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors[1][15]. Ensure an eyewash station and safety shower are immediately accessible[16][17].

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and use proper removal technique[2][18].

-

Eye Protection : Chemical safety goggles or a face shield are required[2][16].

-

Lab Coat : A flame-retardant lab coat must be worn and kept closed.

-

Respirator : If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge should be used[17].

-

-

Handling Practices : Avoid generating dust[15][19]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[1].

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[15][20].

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials[1][16].

References

-

This compound. ChemBK. [Link]

-

2,3-Dichlorophenylhydrazine hydrochloride. Chemsrc. [Link]

-

2,3-Dichlorophenylhydrazine HCl. PubChem. [Link]

-

Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. ResearchGate. [Link]

-

Analytical Methods for Hydrazines. ATSDR. [Link]

-

Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. ACS Publications. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

2,3-dichlorophenylhydrazine hcl. PubChemLite. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Phenylhydrazine. Organic Syntheses Procedure. [Link]

-

Discovery of the macrocycle SB1518, a potent JAK2/FLT3 inhibitor. PubMed. [Link]

-

Synthesis of p-chlorophenyl-hydrazine. PrepChem.com. [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

-

Phosphoglycolic acid. CAS Common Chemistry. [Link]

-

2,4-Dinitrophenylhydrazine. Wikipedia. [Link]

-

HYDRAZINE: METHOD 3503. NIOSH - CDC. [Link]

-

Chemical reactivity of dihydropyrazine derivatives. PubMed. [Link]

-

Safety Data Sheet LA444. Info-Gel. [Link]

Sources

- 1. Buy this compound | 13147-14-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. CAS#:21938-47-6 | 2,3-Dichlorophenylhydrazine hydrochloride | Chemsrc [chemsrc.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. 2,3-Dichlorophenylhydrazine Hydrochloride | 21938-47-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS [m.chemicalbook.com]

- 8. PubChemLite - 2,3-dichlorophenylhydrazine hcl (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. prepchem.com [prepchem.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

Synthesis of (2,3-Dichlorophenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Synthesis of (2,3-Dichlorophenyl)hydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound hydrochloride, a critical intermediate in the development of pharmaceuticals and other specialty chemicals. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, a field-proven experimental protocol, and the necessary safety considerations for the successful and safe execution of this synthesis.

Introduction and Strategic Importance

This compound hydrochloride, with the molecular formula C₆H₆Cl₂N₂·HCl, is an aromatic hydrazine salt.[1][2] Its significance lies not in its direct biological activity, but in its role as a versatile and indispensable building block in organic synthesis.[3] Substituted phenylhydrazines are foundational precursors for constructing a wide array of heterocyclic compounds, particularly those containing pyrazole and indole scaffolds. These structural motifs are prevalent in many biologically active molecules.

Consequently, this compound is a key starting material in the synthesis of:

-

Pharmaceuticals: It is employed in the development of novel therapeutics, including potential anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3][4][5] The specific 2,3-dichloro substitution pattern provides unique electronic and steric properties that can influence the pharmacological profile of the final drug candidate.

-

Agrochemicals: The compound serves as an intermediate for creating specialized pesticides, such as insecticides, herbicides, and fungicides.[4]

-

Dyes and Pigments: Its reactive nature is also harnessed in the production of certain azo dyes.[3]

Given its wide-ranging applications, a robust and reproducible synthetic method is paramount. The most common and industrially relevant pathway involves a two-step sequence starting from 2,3-dichloroaniline: diazotization followed by reduction.[3][4]

The Core Synthesis Pathway: A Mechanistic Perspective

The conversion of a primary aromatic amine to a hydrazine is a classic transformation in organic chemistry. The process is bifurcated into two distinct, mechanistically critical stages: the formation of an electrophilic diazonium intermediate and its subsequent reduction.

Step 1: Diazotization of 2,3-Dichloroaniline

The initial step is the conversion of the primary amine, 2,3-dichloroaniline, into a 2,3-dichlorobenzenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at a low temperature.

The reaction proceeds as follows:

-

Formation of the Diazotizing Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid, which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[6][7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,3-dichloroaniline attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable 2,3-dichlorobenzenediazonium chloride.

Causality of Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm up, releasing nitrogen gas.[8][9] Maintaining a low temperature throughout the addition of sodium nitrite and for a short period thereafter is essential for safety and to maximize the yield of the diazonium intermediate.

-

Strong Acidic Conditions: A surplus of strong acid is necessary to ensure the complete formation of the nitrosonium ion and to stabilize the resulting diazonium salt in the solution.[6][7]

Step 2: Reduction of the Diazonium Salt

Once formed, the electrophilic diazonium salt is immediately used in the next step. It is reduced to the target this compound. Several reducing agents can accomplish this transformation, but stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is one of the most reliable and convenient methods for laboratory and industrial synthesis.[9][10][11]

The stannous chloride method is often preferred because the resulting this compound hydrochloride is sparingly soluble in cold, concentrated hydrochloric acid, allowing it to precipitate directly from the reaction mixture. This simplifies isolation and purification.[11] Other reducing agents like sodium sulfite or sodium bisulfite are also effective but may require pH adjustments and can sometimes lead to side products if conditions are not carefully controlled.[10][12][13]

Visualized Synthesis Workflow

The following diagram outlines the complete logical and experimental flow for the synthesis of this compound hydrochloride.

Caption: Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound hydrochloride from 2,3-dichloroaniline using stannous chloride as the reductant.

Part A: Preparation of the 2,3-Dichlorobenzenediazonium Chloride Solution

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,3-dichloroaniline (e.g., 0.1 mol) and concentrated hydrochloric acid (e.g., 6 M, 100 mL).

-

Stir the mixture until the aniline salt has fully dissolved.

-

Immerse the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C.

-

Prepare a solution of sodium nitrite (e.g., 0.11 mol) in deionized water (e.g., 25 mL) and cool it in an ice bath.

-

Using the dropping funnel, add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 30-45 minutes. Crucial: Meticulously monitor the temperature and ensure it does not rise above 5 °C.

-

After the addition is complete, continue stirring the resulting pale-yellow diazonium salt solution in the ice bath for an additional 30 minutes. This solution should be used immediately in the next step.

Part B: Reduction and Isolation

-

In a separate 1 L beaker or flask, prepare the reducing solution by dissolving stannous chloride dihydrate (SnCl₂·2H₂O) (e.g., 0.25 mol) in concentrated hydrochloric acid (e.g., 100 mL). Stir until a clear solution is formed and cool it in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold stannous chloride solution. A thick, light-colored precipitate should begin to form.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reduction is complete.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold, concentrated hydrochloric acid to remove any unreacted starting materials or soluble byproducts.

-

Transfer the solid to a vacuum desiccator and dry to a constant weight. The resulting product is this compound hydrochloride.

Quantitative Data and Expected Outcomes

| Parameter | Value/Description | Rationale |

| Starting Material | 2,3-Dichloroaniline | The aromatic amine precursor. |

| Reagent Stoichiometry | ||

| 2,3-Dichloroaniline | 1.0 equivalent | Limiting reagent. |

| Sodium Nitrite | ~1.05-1.1 equivalents | A slight excess ensures complete diazotization. |

| Stannous Chloride | ~2.2-2.5 equivalents | Sufficient quantity to ensure complete reduction of the diazonium salt. |

| Temperature Control | 0–5 °C | Critical for the stability of the diazonium salt intermediate.[9] |

| Solvent/Acid | Concentrated HCl | Serves as the acid for diazotization and the medium for precipitation. |

| Typical Yield | 75–90% | Dependent on strict temperature control and efficient mixing. |

| Appearance | White to off-white or pinkish crystalline solid.[13][14] | Color can be improved by recrystallization if necessary. |

| Purity | >97% (HPLC) | Typically high enough for direct use in subsequent reactions.[15] |

Safety and Handling: A Mandate for Diligence

The synthesis of this compound hydrochloride involves several hazardous materials and requires strict adherence to safety protocols.

-

Hazardous Reagents:

-

2,3-Dichloroaniline: Toxic and a suspected carcinogen.

-

Hydrazine Derivatives: Phenylhydrazines are toxic upon ingestion, inhalation, or skin contact and are considered potential carcinogens.[1][3][16] They can cause severe skin and eye irritation.[1][15]

-

Diazonium Salts: Highly unstable when isolated and can be explosive. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold solution and use it immediately.[17]

-

Acids and Reagents: Concentrated HCl and stannous chloride are corrosive and can cause severe burns.[18]

-

-

Mandatory Safety Precautions:

-

All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[16][19]

-

Personal Protective Equipment (PPE) is non-negotiable. This includes chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-retardant lab coat.[16][18]

-

Have emergency equipment, such as a safety shower and eyewash station, readily accessible.[19]

-

Ensure proper quenching and disposal of all waste materials according to institutional and federal regulations.[20]

-

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of 2,3-dichloroaniline hydrochloride. PrepChem.com. [Link]

-

Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group. [Link]

-

Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. ResearchGate. [Link]

-

Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]

-

Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(35), 9349-9353. [Link]

-

Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

2,3-Dichlorophenylhydrazine HCl. PubChem. [Link]

- Processes for the diazotization of 2,5-dichloroanilines.

-

Phenylhydrazine Hydrochloride. Organic Syntheses. [Link]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange. [Link]

- Processes for the diazotization of 2,5-dichloroanilines.

-

2,3-Dichlorophenylhydrazine Hydrochloride. Pharmaffiliates. [Link]

-

Processes for the diazotization of 2,5-dichloroanilines. WIPO. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health. [Link]

-

2,3-Dichlorophenylhydrazine hydrochloride. Chemsrc. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

Sources

- 1. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dichlorophenylhydrazine hydrochloride | 21938-47-6 [chemicalbook.com]

- 3. Buy this compound | 13147-14-3 [smolecule.com]

- 4. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 7. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchpublish.com [researchpublish.com]

- 12. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 2,3-Dichlorophenylhydrazine Hydrochloride | 21938-47-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. ehs.unm.edu [ehs.unm.edu]

- 17. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. arxada.com [arxada.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Safe Handling of (2,3-Dichlorophenyl)hydrazine for Researchers and Drug Development Professionals

(2,3-Dichlorophenyl)hydrazine , a substituted hydrazine derivative, is a valuable reagent in organic synthesis and a potential building block in the development of novel pharmaceutical agents.[1] Its utility, however, is matched by significant potential hazards inherent to its chemical structure. This guide provides a detailed examination of the safety and handling precautions necessary to mitigate risks when working with this compound. It is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory or process development setting. The principles and protocols outlined herein are grounded in established safety standards for hazardous chemicals and are designed to foster a self-validating system of safety.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound is classified as a hazardous substance, and its handling requires a thorough understanding of its toxicological profile and physical-chemical properties. While specific toxicological data for the 2,3-isomer is limited, the hazards can be inferred from data on similar dichlorophenylhydrazine isomers and the parent compound, hydrazine.[1]

1.1. Toxicological Profile

Hydrazine and its derivatives are known to be toxic and are treated as potential human carcinogens.[2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.[5][6]

-

Acute Toxicity: Acute exposure to hydrazines can cause irritation to the eyes, nose, and throat.[7][8] More severe exposures can lead to dizziness, headache, nausea, and in extreme cases, pulmonary edema, seizures, and coma.[7][8][9] Dichlorophenylhydrazine isomers are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[10][11][12]

-

Chronic Toxicity: Long-term exposure to hydrazine has been linked to damage to the liver, kidneys, and central nervous system.[2][8] The International Agency for Research on Cancer (IARC) classifies hydrazine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]

-

Skin and Eye Irritation: Direct contact with this compound or its solutions can cause serious skin and eye irritation or burns.[10][13] It is corrosive to the eyes and skin.[5][6]

1.2. Physical and Chemical Hazards

-

Flammability: While not always readily combustible, hydrazine and its derivatives can be flammable and may ignite in the presence of heat, sparks, or open flames.[2][5]

-

Reactivity: this compound is a strong reducing agent and can react violently with oxidizing agents.[5] It should be stored away from incompatible materials such as acids, metals, and metal oxides to prevent dangerous reactions.[13][14]

-

Stability: The compound may be sensitive to air and moisture.[7] It is recommended to store it under an inert atmosphere.[14][15]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C6H6Cl2N2 | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Appearance | White crystalline solid | [13] |

| Melting Point | 118-120 °C | [13] |

Note: Some physical properties are for the hydrochloride salt, which is a common form of this compound.[13]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls. These are measures that isolate the hazard from the worker.

2.1. Fume Hoods

All work with this compound, including weighing, transferring, and reacting, must be conducted in a properly functioning chemical fume hood.[6][7][16] The fume hood provides critical protection by capturing and exhausting vapors, dusts, and aerosols.

2.2. Ventilation

Adequate ventilation in the laboratory is essential to prevent the accumulation of hazardous vapors.[10][17] Ensure that the laboratory's ventilation system is maintained and operating correctly.

2.3. Designated Work Areas

Establish a designated area for working with this compound.[7] This area should be clearly marked with warning signs indicating the presence of a toxic and potentially carcinogenic substance.

Personal Protective Equipment (PPE): The Last Line of Defense

When engineering controls cannot eliminate all risk of exposure, appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

3.1. Hand Protection

Wear chemical-resistant gloves at all times when handling this compound.[6] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled.[7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[4]

3.2. Eye and Face Protection

Chemical safety goggles are mandatory to protect the eyes from splashes.[6] In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

3.3. Skin and Body Protection

A lab coat must be worn to protect the skin and clothing from contamination.[6] For procedures with a higher risk of splashing or exposure, chemical-resistant coveralls may be necessary.

3.4. Respiratory Protection

In most laboratory settings, working within a certified chemical fume hood will provide adequate respiratory protection.[6] If there is a potential for exposure to exceed occupational exposure limits, or if work must be performed outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges must be used.[10]

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, emphasizing that engineering and administrative controls are more effective than reliance on PPE alone.

Caption: Hierarchy of Controls for this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to preventing accidents and exposures.

4.1. Handling

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[15][17]

-

Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[17]

-

Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

-

Grounding and Bonding: For larger quantities, ensure that containers are properly grounded and bonded during transfer to prevent static discharge.[15]

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or smoking, and at the end of the workday.[17]

4.2. Storage

-

Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[10][14][15][17]

-

Incompatible Materials: Store separately from oxidizing agents, acids, and other incompatible materials.[13][15]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[14][15]

-

Locked Storage: Store in a locked cabinet or other secure location to restrict access.[10][17]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

5.1. Spills

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[17] Do not add water to the spill.

-

Large Spills: In the case of a large spill, evacuate the area immediately and contact the institution's emergency response team.[6] Do not attempt to clean up a large spill without proper training and equipment.

5.2. Exposure

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[17] Remove contaminated clothing. Seek immediate medical attention.[17]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[17] Seek immediate medical attention.[17]

-

Inhalation: Move the individual to fresh air.[17] If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.[10][17]

Emergency Response Workflow

Caption: Emergency Response Workflow for Incidents.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[7]

-

Containers: Collect waste in clearly labeled, sealed containers.

-

Compatibility: Do not mix with incompatible waste streams.

-

Disposal: Dispose of waste through the institution's designated hazardous waste disposal program, following all local, state, and federal regulations.[17]

Conclusion

This compound is a chemical that demands respect and careful handling. By understanding its hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safety protocols, researchers and drug development professionals can work with this compound safely and effectively. A proactive and informed approach to safety is paramount to protecting oneself, colleagues, and the environment.

References

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Hydrazine. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (1989, January 19). 1988 OSHA PEL Project - Hydrazine. Retrieved from [Link]

-

International Programme on Chemical Safety & the Commission of the European Communities. (1993). HYDRAZINE. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dichlorophenylhydrazine HCl. PubChem Compound Database. Retrieved from [Link]

-

University of Texas at Austin. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2,4-Dichlorophenyl)hydrazine. PubChem Compound Database. Retrieved from [Link]

-

CRS Laboratories. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Dräger. (n.d.). Hydrazine (anhydrous) | N2H4 | 302-01-2 – Detectors & Protection Equipment. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

-

Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

-

United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]

Sources

- 1. Buy this compound | 13147-14-3 [smolecule.com]

- 2. nj.gov [nj.gov]

- 3. 1988 OSHA PEL Project - Hydrazine | NIOSH | CDC [cdc.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. HYDRAZINE [training.itcilo.org]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. epa.gov [epa.gov]

- 9. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. chembk.com [chembk.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 16. artscimedia.case.edu [artscimedia.case.edu]

- 17. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Analysis of (2,3-Dichlorophenyl)hydrazine: A Technical Guide for Researchers

Abstract

(2,3-Dichlorophenyl)hydrazine is a substituted aromatic hydrazine of significant interest in synthetic chemistry, particularly as a precursor for pharmaceuticals and other complex organic molecules. Accurate and comprehensive characterization of this compound is paramount for ensuring reaction success, purity, and structural integrity of downstream products. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, typically handled as its more stable hydrochloride salt. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles of spectral interpretation and standardized protocols for data acquisition.

Introduction

The structural elucidation of synthetic intermediates is a cornerstone of chemical and pharmaceutical research. This compound, with its distinct arrangement of chloro-substituents on the phenyl ring, presents a unique spectroscopic fingerprint. Spectroscopic methods provide a non-destructive and highly informative means to confirm the identity, purity, and structure of this molecule. NMR spectroscopy reveals the precise electronic environment of each proton and carbon atom, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides clues to its structural assembly through fragmentation analysis. This guide integrates data from these three pillars of analytical chemistry to build a complete structural profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and identifying the hydrazine moiety. The data presented here is based on the analysis of its hydrochloride salt (CAS 21938-47-6), as it is the common commercial form.[1][2][3]

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region is particularly informative for confirming the 2,3-dichloro substitution pattern.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring (H-4, H-5, and H-6) form an ABC spin system.

-

H-5: This proton is expected to be a triplet, as it is coupled to both H-4 and H-6 (J~8 Hz).

-

H-4 and H-6: These protons will appear as doublets of doublets, coupled to H-5 and to each other (a smaller meta coupling). Their chemical shifts will differ based on the electronic effects of the adjacent chloro- and hydrazine groups.

-

-

Hydrazine Protons (-NHNH₂): In the hydrochloride salt, the hydrazine group is protonated ([NHNH₃]⁺). These protons are labile and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons are more likely to be observed as distinct, albeit potentially broad, signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-5 | ~7.2 - 7.4 | Triplet (t) | J ≈ 8.0 |

| Aromatic H-4, H-6 | ~6.9 - 7.2 | Doublet of Doublets (dd) | J ≈ 8.0, J ≈ 1.5 |

| Hydrazine Protons | Variable (e.g., 8-11 in DMSO-d₆) | Broad singlet (br s) | N/A |

Note: Experimental data for the 2,3-isomer is not widely published. Shifts are estimated based on data for related dichlorophenylhydrazine isomers and general principles of NMR spectroscopy.[4]

Experimental Protocol: ¹H NMR Spectroscopy

The choice of solvent is critical for observing labile protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for hydrazines and their salts as it slows the rate of proton exchange, allowing for the observation of N-H signals.

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the solvent peak (DMSO) to δ 2.50 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound hydrochloride, the spectrum reveals characteristic vibrations for the N-H bonds of the hydrazinium ion, as well as aromatic C-H and C-Cl bonds.

Interpretation of the IR Spectrum

An experimental Attenuated Total Reflectance (ATR) IR spectrum is available for this compound hydrochloride.[1] Key absorption bands are interpreted as follows:

-

N-H Stretching: Strong, broad absorptions in the region of 2500-3200 cm⁻¹ are characteristic of the N-H stretches in the hydrazinium ion (-[NHNH₃]⁺). The broadness is due to extensive hydrogen bonding in the solid state.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) are typical for C-H stretching vibrations on the phenyl ring.

-

Aromatic C=C Stretching: Sharp peaks in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.

-

C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ range can be attributed to C-N stretching vibrations.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 700-850 cm⁻¹, are indicative of C-Cl stretching vibrations.

Table 2: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500 - 3200 | N-H Stretch (Hydrazinium ion) | Strong, Broad |

| 3050 - 3150 | Aromatic C-H Stretch | Medium |

| 1400 - 1600 | Aromatic C=C Stretch | Medium-Strong |

| 700 - 850 | C-Cl Stretch | Strong |

Experimental Protocol: ATR-IR Spectroscopy

ATR is a modern IR sampling technique that requires minimal sample preparation and is ideal for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound hydrochloride powder onto the crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound, the most notable feature in its mass spectrum is the isotopic signature of the two chlorine atoms.

Interpretation of the Mass Spectrum

The monoisotopic mass of the neutral this compound molecule is approximately 176.0 Da.

-

Molecular Ion (M⁺): The molecular ion peak cluster is the most diagnostic feature. Due to the natural abundances of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic pattern of three peaks:

-

M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

-

[M+2]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 65% of the intensity of the M⁺ peak.

-

[M+4]⁺: The peak for a molecule with two ³⁷Cl atoms. This peak will be approximately 10% of the intensity of the M⁺ peak.

-

-

Fragmentation: Upon electron ionization (EI), the molecular ion can fragment. Common fragmentation pathways for phenylhydrazines include the cleavage of the N-N bond, which would lead to the formation of a dichlorophenyl radical and an aminyl cation ([NH₂]⁺ at m/z 16), or the formation of a dichlorophenyl cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Ion Assignment | Notes |

| 176, 178, 180 | [C₆H₆Cl₂N₂]⁺ (Molecular Ion Cluster) | Characteristic M, M+2, M+4 pattern for two Cl atoms. |

| 145, 147, 149 | [C₆H₄Cl₂]⁺ (Dichlorophenyl cation) | Loss of N₂H₂. |

| 111, 113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) | Loss of N₂H₂ and one Cl atom. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides rich fragmentation data, making it excellent for structural confirmation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

-

Mass Spectrometry confirms the correct molecular weight (177.03 g/mol for the neutral molecule) and the presence of two chlorine atoms via the distinct M, M+2, M+4 isotopic pattern.

-

IR Spectroscopy confirms the presence of the key functional groups: the hydrazinium N-H bonds, the aromatic ring (C-H and C=C), and the carbon-chlorine bonds.

-

NMR Spectroscopy provides the final and most detailed piece of the structural puzzle, confirming the 1,2,3-substitution pattern on the aromatic ring through the specific chemical shifts and coupling patterns of the three aromatic protons.

Together, these three techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound, ensuring its quality and suitability for subsequent use in research and development.

References

-

PubChem. This compound HCl. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for an article. [Link]

-

Moleculabase. 2-(2,3-DICHLOROPHENYL)HYDRAZINIUM CHLORIDE. [Link]

-

Li, Y., Dong, F., Xu, J., Liu, X., & Zheng, Y. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63765. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

- 1. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,3-DICHLOROPHENYL)HYDRAZINIUM CHLORIDE | CAS 21938-47-6 [matrix-fine-chemicals.com]

- 3. 21938-47-6 | CAS DataBase [m.chemicalbook.com]

- 4. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS [m.chemicalbook.com]

Solubility of (2,3-Dichlorophenyl)hydrazine in organic solvents

An In-Depth Technical Guide to the Solubility of (2,3-Dichlorophenyl)hydrazine and its Hydrochloride Salt in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the solubility characteristics of this compound, with a particular focus on its more commonly used hydrochloride salt. Given the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles with actionable experimental protocols to empower researchers in their practical applications.

Introduction: The Synthetic Utility of this compound

This compound is a substituted aromatic hydrazine of significant interest in organic synthesis. It serves as a crucial building block for the creation of a variety of heterocyclic compounds, particularly those containing pyrazole and indole scaffolds. These structural motifs are prevalent in many biologically active molecules, making this compound a valuable intermediate in the development of pharmaceuticals and agrochemicals[1]. The compound is typically supplied and used as its hydrochloride salt this compound HCl, which enhances its stability and handling properties[1][2].

The efficiency of synthetic reactions involving this reagent, as well as its purification and formulation, is critically dependent on its solubility in various organic solvents. An understanding of its solubility profile is therefore not merely academic but a practical necessity for process optimization, yield improvement, and the development of robust purification strategies.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of this compound and its hydrochloride salt are presented below.

| Property | This compound | This compound HCl | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₇Cl₃N₂ | [1][2] |

| Molecular Weight | ~177.03 g/mol | ~213.49 g/mol | [1][2] |

| Appearance | - | White crystalline solid | [3] |

| Melting Point | - | 220-224 °C (decomposes) | [4] |

The structure of this compound features a hydrophobic dichlorinated benzene ring and a polar hydrazine functional group capable of acting as both a hydrogen bond donor and acceptor. The presence of the two electron-withdrawing chlorine atoms on the phenyl ring modulates the electron density of the molecule, influencing its reactivity and intermolecular interactions[1].

The hydrochloride salt form introduces an ionic character, which significantly impacts its solubility. The protonated hydrazine moiety can readily engage in strong ion-dipole interactions with polar solvents.

General Solubility Profile

Based on its structure and available qualitative data, a general solubility profile can be established. The principle of "like dissolves like" is a useful starting point.

This compound (Free Base)

The free base, with its non-polar aromatic ring and polar hydrazine group, is expected to exhibit good solubility in a range of organic solvents. Its solubility will be a balance between disrupting the solute-solute interactions in the crystal lattice and forming favorable solute-solvent interactions.

This compound Hydrochloride (Salt Form)

The hydrochloride salt is anticipated to be more soluble in polar solvents due to its ionic nature. The energy required to overcome the crystal lattice energy is compensated by the strong solvation of the resulting ions by polar solvent molecules.

The following table summarizes the expected and reported qualitative solubility of this compound hydrochloride in common organic solvents.

| Solvent | Solvent Class | Expected/Reported Solubility | Rationale |

| Water | Protic, Polar | Soluble | The hydrochloride salt is ionic and can form strong hydrogen bonds with water.[3][5] |

| Methanol, Ethanol | Protic, Polar | Soluble | These alcoholic solvents can solvate the ions of the salt and engage in hydrogen bonding.[3][6] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate cations. |

| Dichloromethane (DCM) | Aprotic, Moderately Polar | Soluble | The polarity of DCM is sufficient to dissolve many organic compounds, including related dichlorophenylhydrazines.[6][7] |

| Acetone | Aprotic, Polar | Likely Soluble | Acetone's polarity should allow for the dissolution of the hydrochloride salt, potentially aided by heating. |

| Ethyl Acetate | Aprotic, Moderately Polar | Sparingly Soluble to Soluble | Solubility is expected to be lower than in more polar solvents. |

| Hexanes, Toluene | Non-polar | Insoluble to Sparingly Soluble | The non-polar nature of these solvents makes them poor choices for dissolving an ionic salt. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the supernatant is filtered, and the concentration of the dissolved solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of this compound hydrochloride to several glass vials. The excess solid ensures that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Sealing: Tightly seal the vials to prevent solvent evaporation during equilibration.

-

Equilibration: Place the vials in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically adequate. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.

-

Prepare a series of standard solutions of this compound hydrochloride of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the test solvent.

-

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the solubility of compounds in various solvents, including organic ones[8][9][10]. These models use molecular descriptors (physicochemical properties derived from the compound's structure) to correlate with experimentally determined solubility data[8]. While predictive models are a valuable tool for initial screening, experimental verification remains the gold standard for obtaining accurate solubility data.

Conclusion

This compound hydrochloride is a key synthetic intermediate whose utility is closely tied to its solubility in organic solvents. As an ionic salt, it exhibits good solubility in polar protic and aprotic solvents such as water, alcohols, and DMSO. Its solubility in less polar solvents is expected to be lower. This guide provides a framework for understanding and, critically, for experimentally determining the precise solubility of this compound. The detailed shake-flask protocol offers a robust and reliable method for generating the quantitative data necessary for effective process development, optimization, and scale-up in research and industrial settings.

References

-

This compound - ChemBK. [Link]

-

(2,5-Dichlorophenyl)hydrazine - Solubility of Things. [Link]

-

2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem. [Link]

-

Hydrazine - Solubility of Things. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. [Link]

-

Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - NIH. [Link]

-

Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques - ResearchGate. [Link]

-

Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity - PubMed - NIH. [Link]

-

Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing). [Link]

-

The Determination of Hydrazino–Hydrazide Groups. [Link]

-

"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. [Link]

-

Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances - Scholars Research Library. [Link]

-

2,3-dichlorophenylhydrazine hcl (C6H6Cl2N2) - PubChemLite. [Link]

-

This compound hydrochloride - CRS Laboratories. [Link]

-

(3,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723913 - PubChem. [Link]

-

Hydrazine - Wikipedia. [Link]

-

Dichloromethane - Wikipedia. [Link]

-

Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? - ResearchGate. [Link]

-

Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. [Link]

-

Acetone hydrazone - Wikipedia. [Link]

-

Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate - PubChem. [Link]

-

(2,3-dichlorophenyl)methanol (C7H6Cl2O) - PubChemLite. [Link]

Sources

- 1. Buy this compound | 13147-14-3 [smolecule.com]

- 2. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2,4-Dichlorophenylhydrazine hydrochloride CAS#: 5446-18-4 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Dichloromethane - Wikipedia [en.wikipedia.org]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

(2,3-Dichlorophenyl)hydrazine: A Strategic Building Block for the Synthesis of Advanced Therapeutics

Executive Summary

In the landscape of modern drug discovery, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency, novelty, and the ultimate biological activity of a drug candidate. (2,3-Dichlorophenyl)hydrazine and its associated chemical scaffold, 1-(2,3-dichlorophenyl)piperazine, have emerged as foundational building blocks in medicinal chemistry. The specific dichlorination pattern on the phenyl ring imparts unique electronic and steric properties that are instrumental in shaping ligand-receptor interactions and optimizing pharmacokinetic profiles. This technical guide provides an in-depth analysis of the strategic applications of this compound, moving from its direct use in classical heterocyclic synthesis to its pivotal role in the creation of blockbuster antipsychotic agents. We will explore the underlying chemical principles, provide validated experimental protocols, and present case studies that underscore the value of this scaffold in contemporary drug development.

The (2,3-Dichlorophenyl) Moiety: A Pillar of Modern Drug Design

The introduction of halogen atoms, particularly chlorine, onto an aromatic ring is a time-tested strategy in medicinal chemistry to modulate a compound's pharmacological profile. The (2,3-dichlorophenyl) group offers a distinct set of advantages rooted in fundamental principles of structure-activity relationships (SAR).

-

Modulation of Lipophilicity and Pharmacokinetics: The two chlorine atoms significantly increase the lipophilicity (fat-solubility) of the molecule. This property is crucial for enhancing a drug's ability to cross cellular membranes, including the blood-brain barrier, which is essential for CNS-acting drugs.

-

Electronic Effects: As electron-withdrawing groups, the chlorine atoms lower the pKa of nearby nitrogen atoms, such as those in a hydrazine or piperazine ring. This tuning of basicity is critical for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, receptor binding, and off-target effects.

-

Metabolic Stability: The carbon-chlorine bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing chlorine atoms at the 2- and 3-positions can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the drug's half-life and duration of action.

-

Receptor Interaction: The chlorine atoms can participate in specific, favorable interactions within a receptor's binding pocket, including hydrophobic and halogen bonding, which can enhance binding affinity and selectivity.

These combined effects make the (2,3-dichlorophenyl) moiety a privileged scaffold, particularly for targeting complex systems like the central nervous system.

Direct Synthetic Applications: Crafting Heterocyclic Cores

This compound is a versatile nucleophile, serving as a direct precursor for a variety of bioactive heterocyclic systems. Its utility stems from its reactive hydrazine group, which readily participates in condensation and cyclization reactions.

The Fischer Indole Synthesis: Access to a Privileged Scaffold

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole ring system—a core component of numerous pharmaceuticals, including anti-migraine agents (triptans) and anti-inflammatory drugs.[1] The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[2]

The mechanism involves the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[1]

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable ketone (e.g., cyclohexanone, 1.05 eq) in ethanol.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.

Pyrazole Synthesis: A Gateway to Diverse Bioactivities

Pyrazole derivatives are another class of heterocycles with a vast range of pharmacological activities, including anti-inflammatory (e.g., Celecoxib), analgesic, and anticancer properties.[4][5][6] this compound can be used to construct the pyrazole core by reacting it with a 1,3-dicarbonyl compound or a suitable equivalent.[1]

-